molecular formula C20H18N4O3 B2538659 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-60-6

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2538659
CAS No.: 1797127-60-6
M. Wt: 362.389
InChI Key: GTJZYPGIYOKVKB-UHFFFAOYSA-N
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Description

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a structurally complex molecule featuring a benzo[d]isoxazole core linked to a piperidin-4-yl-oxy moiety and a nicotinonitrile group. This compound belongs to a class of heterocyclic derivatives designed to optimize pharmacological properties by integrating distinct pharmacophores. The benzo[d]isoxazole moiety is known for its metabolic stability and receptor-binding versatility, while the nicotinonitrile group may enhance selectivity for specific enzymatic targets .

Properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJZYPGIYOKVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets such as receptors or enzymes. The benzo[d]isoxazole moiety is known to interact with neurotransmitter receptors, while the piperidine ring can modulate the compound’s binding affinity . The nicotinonitrile group may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Cardiovascular Therapeutics

A key structural analog is 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt (Compound 2), a prostacyclin (IP) receptor agonist. Unlike the target compound, Compound 2 incorporates a benzo[d][1,3]dioxole ring and a phosphoric acid salt group. This modification confers improved pharmacokinetics, including an extended plasma half-life compared to beraprost sodium, a clinical IP agonist. The absence of the nicotinonitrile group in Compound 2 may reduce off-target interactions but also limits its binding affinity to nicotinic acetylcholine receptor-related targets .

Key Differences:

  • Benzo[d]isoxazole vs.
  • Nicotinonitrile vs. Phosphoric Acid Salt: The nicotinonitrile group may facilitate CNS penetration, whereas the phosphoric acid salt in Compound 2 improves solubility for intravenous administration.

Antimicrobial Derivatives with Benzo[d]isoxazole-Piperidine Scaffolds

Another class of analogs includes 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide derivatives (e.g., Compounds 6b, 9a). These compounds feature a fluorinated benzo[d]isoxazole core and heterocyclic appendages (1,3,4-thiadiazole, 1,2,4-triazole). They exhibit moderate antimicrobial activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The target compound’s nicotinonitrile group replaces the thiosemicarbazide moiety, likely altering its mechanism of action from membrane disruption (common in thiadiazoles) to enzyme inhibition .

Key Differences:

  • Nicotinonitrile vs. Thiosemicarbazide: The electron-deficient nitrile group may enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase), whereas thiosemicarbazides disrupt cell-wall synthesis.
  • Fluorine Substitution: Fluorination in analogs like 6-fluorobenzo[d]isoxazole improves lipophilicity and biofilm penetration, a feature absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name/Structure Biological Activity Pharmacokinetic Properties Key Structural Features References
2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile Hypothesized IP agonism or antimicrobial activity (pending validation) Predicted metabolic stability due to benzoisoxazole Benzo[d]isoxazole, nicotinonitrile
Compound 2 (Benzo[d][1,3]dioxole derivative) IP agonist; antiplatelet aggregation Extended plasma half-life (~12 hours) Benzo[d][1,3]dioxole, phosphoric acid
Compound 6b (6-fluorobenzo[d]isoxazole derivative) Antimicrobial (MIC: 16 µg/mL for E. coli) Moderate oral bioavailability Fluorinated benzoisoxazole, thiadiazole

Biological Activity

The compound 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile , also referred to by its CAS number 1797127-60-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3}, with a molecular weight of approximately 362.4 g/mol. Its structure features a benzo[d]isoxazole moiety, a piperidine ring, and a nicotinonitrile group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
CAS Number1797127-60-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]isoxazole : Cyclization of appropriate precursors under acidic or basic conditions.
  • Acetylation of Piperidine : The piperidine ring undergoes acetylation using acetic anhydride or acetyl chloride.
  • Coupling Reaction : The benzo[d]isoxazole derivative is coupled with the acetylated piperidine using coupling agents like DCC or EDC.

Cytotoxicity and Anticancer Effects

Research has indicated that compounds similar to 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoxazoline derivatives showed potent antineoplastic activities compared to TRAIL protein in mammalian cancer cells .

Case Study:
In a comparative analysis, derivatives were synthesized and screened for their cytotoxicity. Four out of nine compounds exhibited notable cytotoxic effects on tumor cells, suggesting that structural modifications could enhance activity against specific cancer types.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzo[d]isoxazole moiety can interact with enzyme active sites, inhibiting their functions.
  • Receptor Modulation : The quinazolinone core may bind to receptor sites, affecting downstream cellular pathways.

Pharmacological Studies

Pharmacological evaluations focus on the compound's pharmacokinetics and pharmacodynamics:

  • Absorption and Distribution : Studies are ongoing to determine how well the compound is absorbed in biological systems and its distribution within tissues.
  • Efficacy and Safety : Research aims to assess the therapeutic potential while monitoring for adverse effects.

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